(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve various methods such as wet chemistry or green synthesis .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques like X-ray diffraction or RNA structure prediction software can be used.Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can involve understanding the kinetics of the reactions and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of thiazolo[3,2-a]pyrimidines and their derivatives has been a subject of interest due to their significant biological activities. For instance, the synthesis and characterization of novel thiazolo[3,2-a]pyrimidines have been reported, highlighting their potential anti-inflammatory activities (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998). Similarly, approaches for the synthesis of thiazoles and their fused derivatives have been explored, revealing their antimicrobial activities against various bacterial and fungal strains (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Biological Activities and Potential Therapeutic Uses
Benzimidazole derivatives have been synthesized and evaluated for their antioxidant properties, showing promising results in inhibiting lipid peroxidation in rat liver (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004). The synthesis of thiazolo[3,2-a]pyrimidine derivatives has also been linked to moderate anti-inflammatory activities, comparing favorably with standard drugs like indomethacin (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Furthermore, novel benzimidazole derivatives have shown significant anticancer activities, indicating their potential as therapeutic agents. The compound TBZE-029, for example, has been found to inhibit enterovirus replication by targeting the nonstructural protein 2C, presenting a novel antiviral strategy (De Palma et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-2-23-15-9-11(7-8-14(15)21)10-16-17(22)20-13-6-4-3-5-12(13)19-18(20)24-16/h3-10,21H,2H2,1H3/b16-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIIFTCLYXHKSC-YBEGLDIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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